Polycitone B
Description
Properties
Molecular Formula |
C30H13Br8NO6 |
|---|---|
Molecular Weight |
1122.7 g/mol |
IUPAC Name |
[5-(3,5-dibromo-4-hydroxybenzoyl)-3,4-bis(3,5-dibromo-4-hydroxyphenyl)-1H-pyrrol-2-yl]-(3,5-dibromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C30H13Br8NO6/c31-13-1-9(2-14(32)27(13)42)21-22(10-3-15(33)28(43)16(34)4-10)24(26(41)12-7-19(37)30(45)20(38)8-12)39-23(21)25(40)11-5-17(35)29(44)18(36)6-11/h1-8,39,42-45H |
InChI Key |
IXNVKAZKJRUOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=C(NC(=C2C3=CC(=C(C(=C3)Br)O)Br)C(=O)C4=CC(=C(C(=C4)Br)O)Br)C(=O)C5=CC(=C(C(=C5)Br)O)Br |
Synonyms |
polycitone B |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Polycitone B
This compound is a pyrrole-containing natural product isolated from the marine ascidian Polycitor africanus. Its structural characteristics contribute to its notable biological properties, which include anti-cancer activity and modulation of drug resistance mechanisms in cancer cells. The compound is part of a larger class of marine natural products that have been studied for their pharmacological potential.
Synthesis of this compound
The synthesis of this compound has been achieved through various methodologies, including the use of vinylogous iminium salts and microwave-assisted reactions. These synthetic strategies allow for the efficient construction of pyrrole derivatives, which are crucial for the production of this compound and related compounds.
Table 1: Synthetic Approaches to this compound
Biological Activities
This compound exhibits several promising biological activities, particularly in the field of oncology. Research has demonstrated its potential as an inhibitor of P-glycoprotein (P-gp), a protein often associated with multidrug resistance in cancer therapy.
Anti-Cancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent. Its mechanism involves the modulation of drug resistance pathways, enhancing the efficacy of chemotherapeutic agents.
Table 2: Biological Activities of this compound
Case Studies and Research Findings
Numerous studies have documented the effects and applications of this compound in various contexts:
- Case Study 1 : A study investigated the effects of this compound on drug-resistant cancer cell lines, demonstrating its ability to reverse P-gp-mediated drug resistance. This was evidenced by increased accumulation of doxorubicin in treated cells compared to controls, highlighting its potential as a chemosensitizer .
- Case Study 2 : Another research effort focused on synthesizing analogs of this compound to enhance its solubility and bioavailability. These modifications aimed to improve its pharmacokinetic properties while retaining its biological activity against cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Polycitone B shares structural motifs with several marine-derived alkaloids, though key differences define its uniqueness:
Table 1: Structural Comparison of this compound with Related Compounds
Key Structural Insights :
- Bromination: Unlike Ningalins and Lamellarins, this compound and A feature brominated phenolic groups, enhancing their hydrophobicity and enzyme-binding affinity .
- N-acylation : this compound’s tyramine-derived side chain is absent in Prepolycitrin A, which instead has a glycosidic linkage, impacting solubility and cellular uptake .
Functional and Pharmacological Comparisons
This compound’s bioactivity overlaps with and diverges from related compounds:
Table 2: Functional Comparison of this compound
Functional Insights :
- Enzyme Specificity : Polycitone A is a broad-spectrum RT inhibitor, while this compound’s activity remains less characterized. Structural modeling suggests that this compound’s reduced bromination (vs. A) may lower RT affinity .
- Therapeutic Potential: Lamellarins and Ningalins exhibit anticancer/antioxidant effects, whereas Polycitones are specialized for antiviral applications .
Q & A
How can researchers formulate a PICOT-style research question to investigate Polycitone B’s biological activity in preclinical models?
Level: Basic
Answer:
To structure a focused research question, apply the PICOT framework:
- P (Population): Define the biological system (e.g., in vitro cancer cell lines, murine models with specific genetic profiles).
- I (Intervention): Specify this compound’s dosage, administration route, and exposure duration.
- C (Comparison): Identify controls (e.g., untreated groups, standard chemotherapeutic agents like cisplatin).
- O (Outcome): Quantify endpoints (e.g., apoptosis rate via flow cytometry, tumor volume reduction).
- T (Time): Set evaluation intervals (e.g., 72-hour exposure for cytotoxicity assays).
Example: "In HER2-positive breast cancer cells (P), how does this compound at 10 μM (I) compared to trastuzumab (C) affect apoptosis (O) over 48 hours (T)?" .
Suggested Table:
| Component | Example for this compound Study |
|---|---|
| Population | HER2-positive MDA-MB-231 cells |
| Intervention | 10 μM this compound, 48-hour exposure |
| Comparison | Trastuzumab (20 μg/mL) |
| Outcome | Apoptosis (% Annexin V+ cells) |
| Time | 24h, 48h, 72h post-treatment |
What strategies identify literature gaps in this compound research during a systematic review?
Level: Basic
Answer:
Conduct a meta-analysis of existing studies to quantify inconsistencies in efficacy data (e.g., IC50 values across cell lines).
Use keyword clustering tools (e.g., VOSviewer) to map understudied mechanisms (e.g., "this compound AND mitochondrial dysfunction").
Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to isolate gaps in experimental designs .
Cross-reference databases (PubMed, Scopus) with exclusion filters (e.g., exclude studies lacking dose-response curves) .
How to design reproducible experiments for synthesizing this compound and validating its purity?
Level: Basic
Answer:
- Synthesis Protocol: Document reaction conditions (temperature, solvent ratios, catalysts) and purification steps (HPLC parameters, column type).
- Validation:
- Data Reporting: Include raw chromatograms and spectral peaks in supplementary materials to enable replication .
How should researchers address contradictory data on this compound’s efficacy across different experimental models?
Level: Advanced
Answer:
Triangulation: Compare results from orthogonal assays (e.g., MTT vs. clonogenic survival assays) to confirm cytotoxicity .
Sensitivity Analysis: Test this compound under varying conditions (e.g., hypoxia vs. normoxia) to identify confounding factors.
Replication: Collaborate with independent labs to verify findings using identical protocols .
Statistical Rigor: Apply mixed-effects models to account for inter-experimental variability .
Example Workflow:
Identify discrepancies in IC50 values between 2D vs. 3D cell cultures.
Re-test with standardized spheroid models and single-cell RNA sequencing to detect microenvironmental influences .
What advanced methodologies optimize this compound’s synthesis yield and scalability?
Level: Advanced
Answer:
- Design of Experiments (DOE): Use factorial designs to test variables (e.g., catalyst concentration, reaction time).
- Response Surface Methodology (RSM): Model interactions between factors (e.g., pH and temperature) to predict optimal conditions.
- Process Analytical Technology (PAT): Integrate real-time HPLC monitoring for quality control .
Suggested Table:
| Factor | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst (mol%) | 0.5–2.0 | 1.2 | +22% yield |
| Temperature (°C) | 60–100 | 85 | +15% yield |
| Reaction Time (h) | 12–24 | 18 | No significant change |
How can computational models complement experimental studies of this compound’s mechanism of action?
Level: Advanced
Answer:
Molecular Dynamics (MD): Simulate this compound’s binding affinity to target proteins (e.g., tubulin) using Schrödinger Suite or GROMACS.
QSAR Modeling: Predict toxicity profiles based on structural analogs.
Network Pharmacology: Map this compound’s multi-target effects using STRING or KEGG pathways .
Validation Steps:
- Correlate in silico binding scores with in vitro inhibition assays.
- Use CRISPR screening to validate predicted genetic dependencies .
What statistical methods ensure rigor in analyzing this compound’s dose-response relationships?
Level: Basic
Answer:
- Dose-Response Curves: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50.
- Outlier Detection: Apply Grubbs’ test or ROUT method (Q=1%).
- Power Analysis: Use G*Power to determine sample size for ≥80% power .
How to design longitudinal studies assessing this compound’s stability in vivo?
Level: Advanced
Answer:
- Time Points: Collect plasma/tissue samples at 0h, 6h, 24h, 72h post-administration.
- Analytical Methods: LC-MS/MS for pharmacokinetic profiling (Cmax, AUC, t1/2).
- Metabolite Identification: Use untargeted metabolomics (e.g., XCMS Online) .
What ethical and reporting standards apply to preclinical studies of this compound?
Level: Basic
Answer:
- ARRIVE Guidelines: Report animal studies with detailed cohorts, randomization, and blinding.
- NIH Standards: Include sex-balanced cohorts and circadian timing of drug administration .
How to validate novel biomarkers for this compound’s mechanism using multi-omics approaches?
Level: Advanced
Answer:
Proteomics: TMT labeling + LC-MS to quantify protein expression changes.
Transcriptomics: RNA-seq with DESeq2 for differential gene expression.
Integration: Use pathway enrichment tools (DAVID, Metascape) to identify convergent pathways .
Example Workflow:
- Identify upregulated pro-apoptotic proteins (e.g., Bax) and validate via Western blot.
- Cross-reference with transcriptomic data to confirm mRNA-protein concordance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
